molecular formula C21H22N4O B6468591 N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide CAS No. 2640888-93-1

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Cat. No.: B6468591
CAS No.: 2640888-93-1
M. Wt: 346.4 g/mol
InChI Key: DSEYVWMLGKZDDH-UHFFFAOYSA-N
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Description

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a heterocyclic compound that features a 1,8-naphthyridine coreThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .

Mechanism of Action

Target of Action

Compounds containing a 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections . This suggests that the compound may interact with bacterial proteins or enzymes as its primary targets.

Mode of Action

It’s known that 1,8-naphthyridines have diverse biological activities . They may interact with their targets, leading to changes in the target’s function, which could result in the inhibition of bacterial growth if the targets are bacterial proteins or enzymes.

Biochemical Pathways

Given the potential antibacterial activity of 1,8-naphthyridines , it can be inferred that the compound might interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

Based on the potential antibacterial activity of 1,8-naphthyridines , the compound might lead to the death of bacteria or inhibition of their growth at the molecular and cellular levels.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the naphthyridine core.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its combination of a benzyl group, a piperidine ring, and a 1,8-naphthyridine core makes it a versatile compound for research and development.

Properties

IUPAC Name

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(23-15-16-5-2-1-3-6-16)25-13-10-17(11-14-25)19-9-8-18-7-4-12-22-20(18)24-19/h1-9,12,17H,10-11,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYVWMLGKZDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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